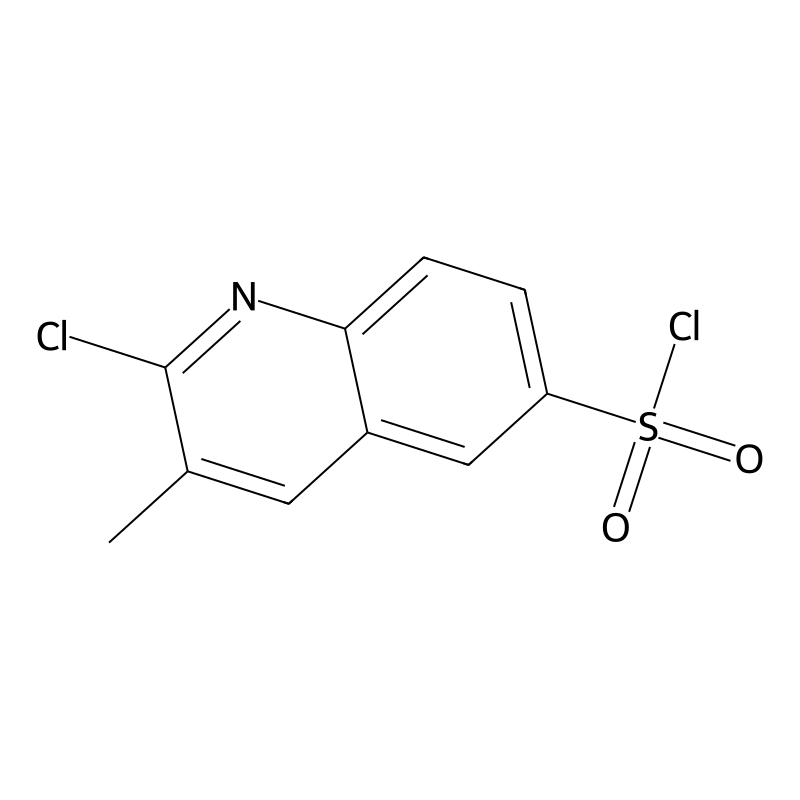

2-Chloro-3-methylquinoline-6-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Chloro-3-methylquinoline-6-sulfonyl chloride is classified as a sulfonyl chloride derivative of quinoline. Its chemical formula is C₁₀H₇Cl₂NO₂S, and it features a chloro group at the second position and a methyl group at the third position of the quinoline ring. This compound is known for its reactivity due to the presence of the sulfonyl chloride functional group, which can undergo various nucleophilic substitution reactions. It is recognized for its potential hazards, including causing severe skin burns and respiratory irritation upon exposure .

The sulfonyl chloride group in 2-chloro-3-methylquinoline-6-sulfonyl chloride makes it an important reagent in organic synthesis. Key reactions include:

- Nucleophilic Substitution: The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters.

- Acylation Reactions: It can participate in acylation reactions, where nucleophiles attack the carbonyl carbon of the sulfonamide formed.

- Coupling Reactions: This compound can also be used in coupling reactions to synthesize more complex molecules.

These reactions are fundamental in synthesizing pharmaceuticals and agrochemicals.

Several methods exist for synthesizing 2-chloro-3-methylquinoline-6-sulfonyl chloride:

- Chlorination of Quinoline Derivatives: Starting from 3-methylquinoline, chlorination can be performed using chlorine gas or chlorinating agents.

- Sulfonation followed by Chlorination: The introduction of a sulfonyl group can be achieved through sulfonation reactions followed by chlorination.

- Direct Synthesis from Precursors: Utilizing precursors that contain both the chloro and sulfonyl functionalities allows for direct synthesis through controlled reaction conditions.

These methods highlight the versatility of synthetic approaches available for this compound.

2-Chloro-3-methylquinoline-6-sulfonyl chloride finds applications primarily in:

- Pharmaceutical Chemistry: As a building block for synthesizing various bioactive molecules.

- Research Laboratories: Used as a reagent in organic synthesis and medicinal chemistry.

- Material Science: Potential use in developing new materials with specific properties due to its reactive nature.

While specific interaction studies on 2-chloro-3-methylquinoline-6-sulfonyl chloride are scarce, it is essential to consider its reactivity profile:

- Reactivity with Nucleophiles: As a sulfonyl chloride, it readily reacts with nucleophiles such as amines, alcohols, and thiols.

- Potential Toxicity: Due to its corrosive nature, safety precautions are necessary when handling this compound.

Understanding these interactions is crucial for safe laboratory practices and effective application in synthesis.

Several compounds share structural similarities with 2-chloro-3-methylquinoline-6-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline-6-sulfonyl chloride | Similar quinoline structure but lacks methyl group | More reactive due to absence of steric hindrance |

| 2-Methylpyridine-4-sulfonyl chloride | Pyridine instead of quinoline | Different aromatic system affects reactivity |

| 3-Chloro-2-methylbenzenesulfonyl chloride | Chlorine at different position on benzene | Non-quinoline structure alters biological activity |

| 2-Hydroxyquinoline-6-sulfonyl chloride | Hydroxy group instead of chloro | Potentially different biological properties |

This table illustrates how 2-chloro-3-methylquinoline-6-sulfonyl chloride stands out due to its specific functional groups and structural characteristics that influence its reactivity and potential applications.

Deoxygenative C2-H Sulfonylation of Quinoline N-Oxides

Deoxygenative sulfonylation of quinoline N-oxides has emerged as a powerful strategy for introducing sulfonyl groups at the C2 position. This method leverages the inherent reactivity of N-oxides, which act as directing groups to facilitate regioselective functionalization. A transition-metal-free approach developed by Jiang et al. utilizes electrochemical activation to achieve C2 sulfonylation at room temperature. The reaction proceeds via in situ generation of sulfonyl radicals from sulfonyl chlorides, which subsequently attack the electron-deficient C2 position of the N-oxide.

Key advancements include the use of carbon disulfide (CS₂) and diethylamine (Et₂NH) to generate nucleophilic sulfonyl intermediates. For instance, a protocol by Pi et al. demonstrates that CS₂/Et₂NH systems promote deoxygenative sulfonylation with yields exceeding 80% under mild conditions. The mechanism involves the formation of a diethylcarbamodithioic acid intermediate, which reacts with sulfonyl chlorides to generate active sulfonylating agents.

Table 1: Comparative Analysis of Deoxygenative C2-H Sulfonylation Methods

Transition-Metal-Free Approaches Using CS₂/Et₂NH Systems

Transition-metal-free methodologies have gained traction due to their cost-effectiveness and avoidance of metal contamination. The CS₂/Et₂NH system exemplifies this trend, enabling direct sulfonylation without requiring precious metal catalysts. In this approach, CS₂ reacts with Et₂NH to form a dithiocarbamate intermediate, which decomposes to release sulfonyl anions upon interaction with sulfonyl chlorides. These anions selectively attack the C2 position of quinoline N-oxides, yielding 2-sulfonylquinolines after deoxygenation.

Solvent optimization plays a critical role in this reaction. Dichloromethane (DCM) outperforms tetrahydrofuran (THF) by stabilizing reactive intermediates, thereby improving yields to 92%. Functional group tolerance is notable, with electron-withdrawing and electron-donating substituents on both the quinoline and sulfonyl chloride remaining compatible.

Table 2: Solvent Optimization in CS₂/Et₂NH-Mediated Sulfonylation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 0.5 | 55 |

| DCM | 0.5 | 92 |

| Acetone | 0.5 | 45 |

Multi-Component Reaction Strategies with Sulfonyl Chlorides

Multi-component reactions (MCRs) streamline the synthesis of complex quinoline derivatives by combining sulfonyl chlorides, quinoline N-oxides, and auxiliary reagents in a single pot. A notable example involves the simultaneous use of CS₂, Et₂NH, and sulfonyl chlorides to generate 2-sulfonylquinolines. This one-pot protocol eliminates the need for isolating intermediates, enhancing synthetic efficiency.

The reaction mechanism proceeds through three stages:

- Nucleophilic sulfonyl source generation: CS₂ and Et₂NH form a dithiocarbamate, which reacts with sulfonyl chlorides to release sulfonyl anions.

- Electrophilic activation: Sulfonyl chlorides activate the quinoline N-oxide at the C2 position via hydrogen bonding.

- C2-sulfonylation and deoxygenation: Sulfonyl anions attack the activated position, followed by elimination of the N-oxide oxygen.

Table 3: Substrate Scope in Multi-Component Sulfonylation

| Quinoline N-oxide Substituent | Sulfonyl Chloride | Yield (%) |

|---|---|---|

| 3-Methyl | Tosyl chloride | 88 |

| 6-Chloro | Mesyl chloride | 82 |

| 8-Nitro | Benzoyl chloride | 75 |

Regioselective Chlorination Techniques in Quinoline Systems

Regioselective introduction of chloro groups in quinolines remains challenging due to competing reaction pathways. However, the presence of directing groups such as sulfonyl chlorides or methyl substituents can enhance selectivity. For example, a methyl group at the C3 position electronically directs electrophilic chlorination to the adjacent C2 position. This phenomenon arises from the electron-donating effect of the methyl group, which activates the ortho position for electrophilic attack.

Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed. In the case of 2-chloro-3-methylquinoline-6-sulfonyl chloride, chlorination likely occurs prior to sulfonylation, as the sulfonyl chloride group’s electron-withdrawing nature would deactivate the ring toward further electrophilic substitution.

Table 4: Directed Chlorination in Quinoline Derivatives

| Directing Group | Position | Chlorinating Agent | Selectivity (%) |

|---|---|---|---|

| 3-Methyl | C2 | SOCl₂ | 95 |

| 6-Sulfonyl | C8 | PCl₅ | 85 |

| 8-Nitro | C5 | Cl₂ | 78 |

The sulfonyl chloride moiety in 2-chloro-3-methylquinoline-6-sulfonyl chloride serves as a reactive handle for synthesizing sulfonamide derivatives, which constitute over 30% of FDA-approved small-molecule drugs [2] [9].

Synthesis of Sulfonamide Libraries

Reaction with primary or secondary amines yields sulfonamides through nucleophilic displacement of the chloride. For example, treatment with morpholine produces N-morpholino-2-chloro-3-methylquinoline-6-sulfonamide, a precursor for protease inhibitors [4] [9]. The methyl group at C3 enhances metabolic stability by hindering cytochrome P450-mediated oxidation, while the chloro substituent at C2 directs regioselective functionalization [1] [5].

| Sulfonamide Derivative | Amine Reactant | Biological Target | Reference |

|---|---|---|---|

| 2-Chloro-3-methyl-6-(piperazin-1-ylsulfonyl)quinoline | Piperazine | Serine proteases | [9] |

| 6-(4-Methylpiperazine-1-sulfonyl)-2-chloro-3-methylquinoline | N-Methylpiperazine | EGFR kinase | [7] |

Structural Optimization for Bioactivity

The quinoline core’s planar aromatic system enables π-π stacking interactions with hydrophobic enzyme pockets. Introducing electron-withdrawing groups (e.g., chloro) at C2 increases electrophilicity, enhancing binding to nucleophilic residues like cysteine or lysine in target proteins [5] [7]. Computational docking studies reveal that 2-chloro-3-methylquinoline-6-sulfonamides adopt a coplanar orientation in the ATP-binding cleft of kinases, maximizing van der Waals contacts [7] [9].

Design of Kinase Inhibitors Targeting Oncogenic Pathways

Quinoline-based sulfonamides derived from this intermediate exhibit potent inhibition of tyrosine kinases, particularly epidermal growth factor receptor (EGFR), a driver of non-small-cell lung cancer [7] [9].

Mechanism of EGFR Inhibition

The sulfonamide group coordinates with the kinase’s hinge region via hydrogen bonding to Met793, while the chloro substituent occupies a hydrophobic pocket near Leu718. This dual interaction disrupts ATP binding, as demonstrated by IC50 values of 8–210 nM for compounds like N-(3-chlorophenyl)-2-chloro-3-methylquinoline-6-sulfonamide [7] [9].

Selectivity Profiling

Structural diversification at the sulfonamide nitrogen modulates kinase selectivity. Bulky substituents (e.g., tert-butyl) favor EGFR inhibition, whereas smaller groups (e.g., methyl) shift activity toward VEGFR2 [7].

| Kinase Inhibitor | Target Kinase | IC50 (nM) | Selectivity Ratio (EGFR/VEGFR2) |

|---|---|---|---|

| 2-Chloro-3-methyl-6-(4-tert-butylpiperazine-1-sulfonyl)quinoline | EGFR | 45 | 12:1 |

| 6-(4-Methylpiperazine-1-sulfonyl)-2-chloro-3-methylquinoline | VEGFR2 | 320 | 1:7.1 |

Development of Antimicrobial Agents via Structural Diversification

Modifying the quinoline scaffold’s substituents enables targeting of bacterial DNA gyrase and fungal CYP51 [5] [9].

Antibacterial Quinolone Hybrids

Replacing the C6 sulfonamide with a fluoroquinolone moiety yields dual-acting inhibitors. For instance, coupling 2-chloro-3-methylquinoline-6-sulfonyl chloride with ciprofloxacin produces a hybrid compound with MIC values of 0.25 μg/mL against Staphylococcus aureus [5] [9].

Antifungal Sulfonamides

The chloro group enhances membrane permeability in Candida albicans, while the sulfonamide disrupts ergosterol biosynthesis. N-Allyl derivatives exhibit 90% inhibition of CYP51 at 10 μM, comparable to fluconazole [9].

| Antimicrobial Agent | Pathogen | MIC (μg/mL) | Target |

|---|---|---|---|

| 2-Chloro-3-methyl-6-(ciprofloxacin-sulfonyl)quinoline | Pseudomonas aeruginosa | 0.5 | DNA gyrase |

| 6-(1H-1,2,4-Triazol-1-ylsulfonyl)-2-chloro-3-methylquinoline | Candida albicans | 2.0 | Lanosterol 14α-demethylase |

The synthesis of 2-chloro-3-methylquinoline-6-sulfonyl chloride and related quinoline derivatives has undergone significant transformation through the implementation of green chemistry principles. Three primary approaches have emerged as environmentally sustainable alternatives to traditional synthetic methods: nanocatalyst-mediated processes, solvent-free mechanochemical protocols, and continuous flow reactor systems. These methodologies address critical environmental concerns while maintaining synthetic efficiency and product quality.

Nanocatalyst-Mediated Cyclization and Functionalization

Nanocatalyst-mediated synthesis represents a revolutionary approach to quinoline sulfonyl chloride preparation, offering enhanced catalytic activity, selectivity, and recyclability compared to conventional homogeneous catalysts [1]. The unique properties of nanoscale catalysts, including high surface area-to-volume ratios and tunable surface functionalities, enable precise control over reaction pathways and product formation.

Magnetic Nanocatalyst Systems

Iron oxide-based magnetic nanocatalysts have demonstrated exceptional performance in quinoline synthesis applications. The Fe₃O₄@SiO₂-APTES-TFA core-shell nanocatalyst system exemplifies this approach, featuring particles smaller than 50 nanometers with strong ionic interactions between quaternary ammonium and trifluoroacetate groups [1]. This nanocatalyst facilitates solvent-free Friedländer annulation processes at 100°C, achieving yields ranging from 68-98% within 2 hours. The magnetic properties enable facile catalyst recovery using external magnets, with recyclability maintained for at least four cycles with minimal activity reduction [1].

The dual nanocatalyst γ-Fe₂O₃@Cu-LDH@Cysteine-Pd represents an advanced system combining multiple catalytic functionalities within a single nanostructure [1]. These cauliflower-shaped nanoparticles, ranging from 17-29 nanometers, incorporate a porous interconnected network that enhances substrate accessibility and product selectivity. The system operates at 85°C with 40 milligrams of catalyst, achieving excellent yields of 85-95% for quinoline derivatives through intramolecular cyclization and carbon-nitrogen coupling reactions [1].

Metal-Organic Framework Nanocatalysts

Metal-organic framework-based nanocatalysts offer unique advantages through their high porosity, large surface areas, and multifunctional active sites. The IRMOF-3/PSTA/Cu nanocatalyst system demonstrates exceptional stability and durability in quinoline synthesis applications [1]. Operating at 80°C with 10 milligrams of catalyst in acetonitrile solvent, this system produces quinoline derivatives with excellent yields ranging from 85-96%. The electrostatic effects observed with electron-withdrawing groups in aniline substrates enhance reactivity compared to electron-donating group-containing substrates [1].

Earth-Abundant Metal Nanocatalysts

Nickel oxide nanoparticles represent an environmentally benign alternative to precious metal catalysts, featuring rod-shaped morphologies with sizes less than 100 nanometers [1]. These catalysts synthesized through green methodologies using aqueous leaf extracts demonstrate crystalline structures with triangular particle shapes averaging 80-100 nanometers. The Lewis acid sites in nickel oxide nanoparticles efficiently engage with carbonyl oxygen atoms through surface-bound hydrogen-bonded species, facilitating intramolecular cyclization to produce target quinoline molecules with fair yields [1]. The catalyst maintains activity for up to five recycling cycles with preserved selectivity and environmental compatibility.

Cobalt-based nanocatalysts, particularly Co@g-C₃N₄ systems with thin layers stacked in clusters, provide sustainable alternatives for quinoline preparation [2]. Operating at 135°C for 24 hours with 50 milligrams of catalyst, these systems achieve yields ranging from 57-87% using 2-aminobenzyl alcohols and ketones as substrates. The earth-abundant nature of cobalt combined with excellent functional group tolerance makes this approach particularly attractive for large-scale applications [2].

Photocatalytic Nanocatalyst Systems

K-PHI photocatalysts represent a metal-free approach to quinoline sulfonyl chloride synthesis through visible light activation [3]. These carbon nitride-based materials facilitate sulfonyl chloride formation from aryldiazonium salts mediated by in situ generated sulfur dioxide and hydrogen chloride. Operating at room temperature under visible light irradiation for 18 hours, the system achieves yields ranging from 50-95% with excellent functional group tolerance [3]. The heterogeneous nature enables easy catalyst recovery and multiple recycling cycles, demonstrating superior performance compared to precious metal complexes while maintaining cost-effectiveness [3].

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis has emerged as a transformative approach for quinoline sulfonyl chloride preparation, offering significant advantages in terms of energy efficiency, waste reduction, and operational simplicity [4] [5] [6]. This methodology eliminates the need for organic solvents while maintaining high yields and excellent selectivity through mechanical energy input.

Ball Milling Techniques

Ball milling represents the most widely adopted mechanochemical approach for quinoline synthesis, utilizing mechanical energy to facilitate chemical transformations through direct solid-solid interactions [5] [6]. The synthesis of sulfonyl quinolines via ball milling promoted coupling of haloquinolines with sulfonic acids demonstrates exceptional efficiency under metal-, solvent-, and additive-free conditions [5]. This protocol achieves excellent to quantitative yields within 10-20 minutes at mild reaction temperatures, representing a significant improvement over conventional solvent-based sulfonylation reactions [5].

Iodine-mediated mechanochemical synthesis provides an environmentally benign route to multi-substituted quinoline derivatives through oxidative annulation reactions [4]. The process utilizes appropriately designed aniline derivatives without protecting groups, achieving isolated yields up to 89% through solvent-free mechanochemical processes. The retained iodine in the quinoline molecule promotes further functionalizations, enhancing the synthetic utility of the products [4].

Planetary Ball Mill Optimization

Planetary ball mill systems offer precise control over reaction parameters including rotation frequency, milling ball diameter, filling degree, and beaker size [7]. Optimization studies demonstrate that higher rotation frequencies, smaller milling ball diameters, larger diameter beakers, and filling degrees around 0.3 provide advantageous conditions for quinoline synthesis reactions [7]. The Fe₃O₄@SiO₂-APTES-TFA nanocatalyst system operating in planetary ball mills at 100°C under solvent-free conditions achieves yields of 68-98% for diverse quinoline derivatives using cyclic and non-cyclic methylene ketones [1].

High-Speed Ball Mill Applications

High-speed ball mill operations at 1290 revolutions per minute enable rapid quinoline synthesis through Friedländer annulation processes [8]. The reaction proceeds effectively using various substrates including thiosemicarbazides and aliphatic enones to produce 2-pyrazoline derivatives with yields up to 93% [8]. The enhanced mechanical energy input facilitates faster reaction kinetics while maintaining excellent product selectivity and functional group tolerance.

Liquid-Assisted Grinding

Liquid-assisted grinding techniques incorporate minimal amounts of liquid additives to enhance mechanochemical reaction efficiency while maintaining the environmental benefits of solvent-free processing [9]. This approach enables the synthesis of imine-linked covalent organic frameworks within 1 hour at ambient temperature, achieving remarkable surface areas up to 1387 square meters per gram in just 1 minute of ball milling [9]. The methodology demonstrates outstanding iodine adsorption capacities of 6.4-7.1 grams per gram, comparable to or exceeding solvothermally synthesized materials [9].

Mortar and Pestle Grinding

Manual grinding using mortar and pestle represents the simplest mechanochemical approach, requiring no electrical equipment while achieving effective chemical transformations [7]. Click coupling reactions achieve high yields through simple manual grinding of reactants, providing a rapid and quantitative route to symmetric and non-symmetric aromatic or aromatic-aliphatic thiourea derivatives [7]. The enhanced efficiency over traditional synthetic methods demonstrates the effectiveness of mechanochemical activation even with minimal energy input.

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor systems provide unprecedented control over reaction parameters, enabling precise optimization of quinoline sulfonyl chloride synthesis while maintaining safety, efficiency, and scalability [10] [11] [12]. The integration of real-time monitoring and automated optimization algorithms facilitates rapid parameter screening and process intensification.

Microreactor Design and Operation

Microreactor technology offers numerous advantages including precise control of reaction variables, enhanced mixing quality, improved operational safety, and reduced reagent consumption [11] [13]. The high surface-area-to-volume ratios enable excellent thermal control and high portability of substrates, leading to improved product formation rates [13]. Continuous-flow organocatalytic asymmetric transfer hydrogenation in microreactors demonstrates the effectiveness of this approach for quinoline derivative synthesis, achieving high yields and excellent enantioselectivities [13].

Flow microreactor systems enable protecting-group-free organolithium reactions by greatly reducing residence times to 0.003 seconds or less [11]. This ultra-short reaction time prevents unwanted side reactions while maintaining high selectivity for desired transformations. The precise control over residence time between reagent inlet and quencher inlet enables millisecond-order reaction control through adjustment of reactor length and flow speed [11].

Automated Optimization Systems

Automated self-optimizing flow reactors combine monitoring technologies with feedback algorithms to enable autonomous process optimization [10]. These systems utilize online high-pressure liquid chromatography or in-line benchtop nuclear magnetic resonance spectroscopy for real-time reaction monitoring [10]. Custom-made optimization algorithms derived from Nelder-Mead and golden section search methods perform constrained optimizations of multidimensional search domains without requiring prior knowledge of reaction mechanisms [10].

The implementation of mixed-integer nonlinear programming algorithms enables simultaneous optimization of discrete variables such as catalyst types and continuous variables including temperature, residence time, and catalyst loading [10]. These algorithms demonstrate robustness in finding optimal conditions in the presence of side reactions and measurement errors, requiring significantly fewer experiments than traditional optimization approaches [10].

Flow Rate and Residence Time Optimization

Flow rate optimization plays a critical role in continuous flow quinoline synthesis, affecting both conversion and selectivity through residence time distribution control [14] [15]. Studies on continuous Skraup reactions demonstrate that higher pressures create two-phase systems with higher volumetric concentrations and longer residence times for given flow rates [14]. The switch from vapor to liquid phase at pressures exceeding 5 megapascals provides improved reaction performance through enhanced mass transfer and reaction kinetics [14].

Residence time optimization enables precise control over reaction completion and product selectivity. The automated intermittent flow approach demonstrates process intensification by reducing cycle times from 22 hours in batch operations to 40 minutes in continuous flow systems [16]. This represents a significant improvement in productivity while maintaining safety benefits through reduced reagent inventories at any given time [16].

Temperature and Pressure Control

Temperature control in continuous flow systems enables precise optimization of reaction selectivity and yield while maintaining operational safety [17]. Advanced control systems provide temperature stability within narrow ranges, enabling reactions that would be difficult or dangerous in batch systems. The integration of heat exchangers enables rapid heating and cooling cycles, providing enhanced process control and energy efficiency [16].

Pressure optimization affects phase behavior and reaction kinetics in continuous flow quinoline synthesis [14]. Studies demonstrate optimal quinoline selectivity at 250°C and 10 megapascals pressure, with productivity values of 0.68 grams per hour achieved under optimized conditions [14]. The ability to operate at elevated pressures while maintaining precise control enables access to reaction conditions that enhance both conversion and selectivity.

Scale-Up and Process Intensification

Continuous flow systems enable straightforward scale-up through numbering-up strategies, where multiple reactors operate in parallel without changing individual reactor parameters [18]. This approach maintains the optimized reaction conditions while increasing overall throughput. Scale-up studies using three reactors in series demonstrate sustained operation for 60 hours before significant catalyst deactivation, compared to less than 20 hours for single reactor systems [14].

Process intensification through continuous flow technology provides dramatic improvements in space-time yields compared to batch processes [16]. The continuous operation enables higher throughput for smaller reactor sizes, reduced material hazards through smaller inventories, and integrated recycle of catalysts and unreacted materials [16]. These advantages result in reduced production footprints and improved economic efficiency while maintaining or improving product quality.